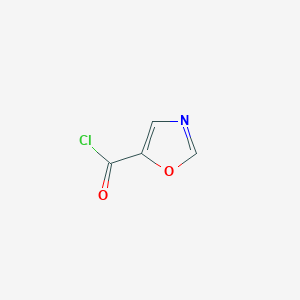

1,3-Oxazole-5-carbonyl chloride

Description

Overview of Oxazole (B20620) Heterocycles and their Significance in Synthetic Chemistry

Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comwikipedia.org This structural motif is not merely a synthetic curiosity; it is a core component of numerous biologically active natural products and pharmaceutical agents. museonaturalistico.itnih.gov The oxazole ring's prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov Consequently, oxazole derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. museonaturalistico.itaip.orgpharmaguideline.com

The versatility of the oxazole ring in synthetic chemistry is also noteworthy. It can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. tandfonline.compharmaguideline.com This reactivity allows for the introduction of diverse substituents onto the oxazole core, enabling the synthesis of a vast library of derivatives. museonaturalistico.it

The Role of Carbonyl Chloride Functionality in Organic Transformations

The carbonyl group (C=O) is one of the most important functional groups in organic chemistry, found in aldehydes, ketones, and carboxylic acids and their derivatives. ncert.nic.inbyjus.com The carbon-oxygen double bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. byjus.comfiveable.me This inherent reactivity is the basis for a multitude of fundamental organic reactions. fiveable.me

When the hydroxyl group of a carboxylic acid is replaced by a chlorine atom, a carbonyl chloride (or acyl chloride) is formed. ncert.nic.inic.ac.uk This transformation dramatically increases the electrophilicity and reactivity of the carbonyl carbon. Carbonyl chlorides are highly valued in organic synthesis as they readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. fiveable.meevitachem.com This high reactivity makes them excellent acylating agents and crucial intermediates for constructing more complex molecules. numberanalytics.com

Research Focus on 1,3-Oxazole-5-carbonyl Chloride: A Central Intermediate

The compound this compound combines the desirable features of both the oxazole heterocycle and the carbonyl chloride functional group. The presence of the highly reactive carbonyl chloride at the C5 position of the oxazole ring makes it a valuable and versatile building block in organic synthesis. nih.gov This strategic placement allows for the introduction of various functionalities at this position through reactions with different nucleophiles.

The synthesis of this compound itself is a topic of interest, often prepared from the corresponding carboxylic acid. This intermediate serves as a linchpin in the synthesis of a diverse array of more complex oxazole derivatives, which are then explored for their potential applications in medicinal chemistry and materials science. The reactivity of the carbonyl chloride group provides a direct and efficient route to amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs. museonaturalistico.itnih.gov

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 118994-91-5 |

| Molecular Formula | C4H2ClNO2 |

| Molecular Weight | 131.52 g/mol |

| InChI Key | Not readily available |

| Canonical SMILES | C1=CN=C(O1)C(=O)Cl |

Table 1: Physicochemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-6-2-8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMXQJKXFQLPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,3 Oxazole 5 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride group is the most reactive site on the molecule for nucleophilic attack. As an acyl chloride, it is a highly activated carboxylic acid derivative, making it susceptible to a variety of nucleophilic acyl substitution reactions. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent oxazole (B20620) ring.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The central mechanism governing the reactivity of the carbonyl chloride is nucleophilic acyl substitution. This two-step addition-elimination process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

1,3-Oxazole-5-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction, often a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in aprotic solvents. fishersci.co.uk An ancillary base, such as pyridine (B92270) or a tertiary amine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. fishersci.co.uk

The general reaction proceeds as follows:

Step 1: Nucleophilic Attack. The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

Step 2: Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.

Step 3: Elimination. The chloride ion is eliminated, and the carbonyl double bond is restored.

Step 4: Deprotonation. The added base removes a proton from the nitrogen atom, yielding the final amide product and an ammonium (B1175870) salt.

This method is highly efficient for creating a diverse range of 5-(aminocarbonyl)oxazoles, which are scaffolds found in various biologically active molecules.

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Base | Product |

|---|---|---|

| Ammonia | Pyridine | 1,3-Oxazole-5-carboxamide |

| Aniline | Triethylamine | N-phenyl-1,3-oxazole-5-carboxamide |

| Morpholine | NaOH | (1,3-Oxazol-5-yl)(morpholino)methanone |

In a similar fashion to amidation, this compound reacts with alcohols to yield esters. The reaction follows the same nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile. While the reaction can proceed without a catalyst, it is often facilitated by the presence of a base (like pyridine) to sequester the HCl byproduct. This prevents the potential for acid-catalyzed side reactions involving the oxazole ring. The process is effective for producing a variety of oxazole-5-carboxylates.

Table 2: Esterification Reaction Parameters

| Alcohol | Conditions | Product |

|---|---|---|

| Methanol | Pyridine, Room Temp | Methyl 1,3-oxazole-5-carboxylate |

| Ethanol | Room Temp | Ethyl 1,3-oxazole-5-carboxylate |

| Isopropanol | Triethylamine, 0°C to RT | Isopropyl 1,3-oxazole-5-carboxylate |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides 1,3-oxazole-5-carbohydrazide. rsc.org This reaction is a crucial step in the synthesis of various heterocyclic systems. The resulting acyl hydrazides are stable intermediates that can be subsequently cyclized to form other heterocycles, most notably 1,3,4-oxadiazoles. nih.gov

The formation of the acyl hydrazide is a standard nucleophilic acyl substitution. This intermediate can then undergo dehydrative cyclization with various reagents, such as phosphorus oxychloride, to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This strategy is a common and effective method for linking the oxazole core to an oxadiazole ring, a combination explored in medicinal chemistry. nih.gov

Hydrolysis Pathways to Oxazole-5-carboxylic Acid

As with most acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form 1,3-oxazole-5-carboxylic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The reaction is typically rapid and results in the formation of HCl as a byproduct. While this is a common reaction, care must be taken as the acidic conditions generated by the HCl byproduct can promote the degradation of the oxazole ring itself, which is known to be unstable in acidic media. researchgate.net Some substituted oxazoles, particularly those with certain patterns like 5-hydroxy-4-carboxy, have been found to be inherently unstable towards hydrolytic ring-opening. nih.gov

Reactivity of the Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of rings like thiazole (B1198619) or imidazole. wikipedia.org This reduced aromaticity, coupled with the presence of two heteroatoms, influences its reactivity significantly. The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org

The positions on the oxazole ring exhibit different reactivities. The order of acidity for the ring protons is generally C2 > C5 > C4. tandfonline.com Electrophilic substitution reactions, if they occur, preferentially happen at the C5 position, though this generally requires the presence of activating, electron-donating groups on the ring. wikipedia.orgslideshare.net Conversely, nucleophilic aromatic substitution is most feasible at the C2 position, provided a suitable leaving group is present. wikipedia.org

However, the oxazole ring is often susceptible to cleavage under various conditions, particularly in acidic environments. researchgate.net Nucleophilic attack can also lead to ring-opening and rearrangement rather than simple substitution. For instance, treatment of some oxazole derivatives with hydrazine can lead to recyclization into other heterocyclic systems. nih.gov The stability of the oxazole core is a critical consideration in any synthetic step involving this compound, as reaction conditions intended to modify the acyl chloride group could inadvertently lead to the decomposition of the heterocyclic ring. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring, being an aromatic heterocycle, can undergo electrophilic aromatic substitution. However, its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, which generally deactivates the ring towards electrophilic attack compared to benzene.

Regioselectivity and the Directing Effects of Substituents

In the 1,3-oxazole ring, electrophilic substitution preferentially occurs at the C5 position. wikipedia.orgtandfonline.comthepharmajournal.com This regioselectivity is attributed to the electronic distribution within the ring, where the C5 position is the most electron-rich carbon atom. The presence of electron-donating groups on the oxazole ring can further activate it towards electrophilic attack, enhancing the rate of substitution. tandfonline.comthepharmajournal.com Conversely, the carbonyl chloride group at the C5 position of the title compound is a strong electron-withdrawing group, which further deactivates the oxazole ring towards electrophilic substitution.

Nucleophilic Attack on the Oxazole Ring: Ring-Opening and Ring-Cleavage Pathways

While electrophilic substitution is a characteristic reaction of aromatic rings, the electron-deficient nature of the oxazole ring also makes it susceptible to nucleophilic attack, which can lead to ring-opening or ring-cleavage. Nucleophilic substitution reactions on the oxazole ring itself are generally uncommon unless a good leaving group is present. tandfonline.compharmaguideline.com The C2 position is the most common site for nucleophilic substitution if a suitable leaving group is attached. tandfonline.comquizlet.com

The presence of the carbonyl chloride at C5 in this compound makes the carbonyl carbon the primary site for nucleophilic attack. However, under certain conditions, particularly with strong nucleophiles, attack on the oxazole ring can occur, potentially leading to fragmentation of the heterocyclic system. Studies on related oxazole carboxamides have shown susceptibility to nucleophilic fragmentation, where the amide carbonyl is attacked, leading to cleavage of the oxazole ring. caltech.edu This suggests that the integrity of the oxazole ring in this compound could be compromised under strong nucleophilic conditions.

Cycloaddition Reactions (e.g., Diels-Alder) of the Oxazole Moiety

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of pyridines and other heterocyclic systems. wikipedia.orgresearchgate.netcutm.ac.in The diene character of the oxazole is attributed to the furan-type oxygen atom at position 1. pharmaguideline.com The reactivity of the oxazole as a diene in these [4+2] cycloaddition reactions is enhanced by the presence of electron-donating substituents on the ring and is facilitated by reaction with electron-deficient dienophiles. pharmaguideline.com

The intrinsic electron-deficient nature of the oxazole ring can make it a less reactive diene. acs.org However, activation of the oxazole ring, for instance by protonation or Lewis acid coordination to the nitrogen atom, can lower the activation barrier and promote the cycloaddition. acs.orgacs.org The intramolecular Diels-Alder reaction of oxazoles (IMDAO) has proven to be a particularly valuable strategy in the synthesis of complex natural products. thieme-connect.com While specific studies on the Diels-Alder reactivity of this compound are not prevalent, the electron-withdrawing nature of the carbonyl chloride group would be expected to decrease the HOMO energy of the oxazole diene system, potentially making it less reactive in normal electron demand Diels-Alder reactions. Conversely, it might enhance its reactivity in inverse-electron-demand Diels-Alder reactions.

Influence of Substituents on the Reactivity Profile and Stability of this compound

The reactivity and stability of the this compound molecule are significantly modulated by the nature of any additional substituents on the oxazole ring.

Electron-donating groups would be expected to increase the electron density of the oxazole ring, potentially enhancing its reactivity in electrophilic aromatic substitution (if the directing effects overcome the deactivating effect of the carbonyl chloride) and its diene character in Diels-Alder reactions. Conversely, electron-withdrawing substituents would further deactivate the ring towards electrophiles and decrease its reactivity as a diene in normal electron demand cycloadditions.

From the perspective of the carbonyl chloride group, electron-withdrawing substituents on the oxazole ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. The stability of the oxazole ring itself can also be influenced by substituents. For instance, studies on related oxazole derivatives have shown that electron density delocalization from an aryl amine into the oxazole ring can render the amide carbonyl susceptible to nucleophilic attack and subsequent ring fragmentation. caltech.edu

Detailed Reaction Mechanisms and Kinetics

A deeper understanding of the chemical behavior of this compound requires an examination of the detailed mechanisms and kinetics of its reactions.

Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry, employing methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways and calculating energy profiles for reactions involving heterocyclic compounds like oxazoles. nih.govrsc.org For instance, studies on the oxidation of oxazole by hydroxyl radicals have used DFT to show that OH addition to the carbon atoms of the ring is kinetically more favorable than hydrogen abstraction. rsc.org

The reaction of this compound with nucleophiles would proceed through a tetrahedral intermediate at the carbonyl carbon. The energy profile of this reaction would be influenced by the nature of the nucleophile, the solvent, and any catalysts present.

In the context of cycloaddition reactions, theoretical calculations can predict the activation barriers and reaction exothermicities, providing insight into the feasibility and regioselectivity of the process. acs.orgacs.org For example, calculations have shown that protonation of the oxazole nitrogen lowers the activation barrier for the Diels-Alder reaction with ethylene. acs.orgacs.org Similar computational studies on this compound could provide valuable predictions about its reactivity in various transformations.

Identification and Characterization of Reaction Intermediates and Transition States

A thorough review of available scientific literature reveals a notable gap in the specific experimental and computational data required for a detailed discussion on the reaction intermediates and transition states of this compound. While the general reactivity of the oxazole ring and acyl chlorides is well-established, specific mechanistic studies elucidating the transient species involved in reactions of this particular molecule are not extensively documented in publicly accessible research.

The inherent reactivity of the 1,3-oxazole ring system is influenced by the positions of the heteroatoms and the nature of its substituents. Theoretical calculations on various oxazole derivatives, often employing Density Functional Theory (DFT), have been used to predict their reactivity, including parameters like HOMO-LUMO energy gaps, which can indicate a molecule's propensity to react. irjweb.com For instance, a low HOMO-LUMO energy gap suggests higher reactivity. irjweb.com Such computational approaches are invaluable for predicting the stability and structure of potential intermediates and transition states.

In reactions involving other heterocyclic systems, such as isoxazoles, DFT studies have been instrumental in mapping out complex rearrangement pathways, identifying the most energetically favorable routes, and characterizing the transition states that connect reactants, intermediates, and products. nih.gov These computational investigations provide critical insights into reaction mechanisms that are often difficult to obtain through experimental means alone. nih.gov

For acyl chlorides, reactions with nucleophiles are fundamental and are known to proceed through a tetrahedral intermediate. In the case of this compound, a nucleophilic attack on the carbonyl carbon would form a transient tetrahedral intermediate. The stability and subsequent fate of this intermediate would be dictated by the electronic properties of the oxazole ring and the reaction conditions.

While these general principles provide a framework for postulating the types of intermediates and transition states that may be involved in the reactions of this compound, the absence of specific research on this compound prevents a detailed and data-supported analysis. Further dedicated studies, combining experimental techniques like low-temperature spectroscopy with computational modeling, are necessary to definitively identify and characterize the intermediates and transition states for reactions involving this compound. Without such studies, any detailed description would remain speculative.

Due to the lack of specific research findings, no data tables with detailed information on reaction intermediates or transition states for this compound can be provided at this time.

Applications in Advanced Organic Synthesis

1,3-Oxazole-5-carbonyl Chloride as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate for incorporating the oxazole-5-carboxamide (B136671) or related functionalities into a diverse range of molecular structures. The high electrophilicity of the carbonyl chloride group makes it susceptible to attack by a wide array of nucleophiles, including amines, alcohols, and organometallic reagents. This reactivity allows for the facile synthesis of amides, esters, and ketones bearing the oxazole (B20620) core.

The general synthetic utility often starts from the corresponding carboxylic acid, which is then converted to the more reactive carbonyl chloride in situ using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step is pivotal for subsequent coupling reactions. For instance, the coupling of an oxazole-5-carboxylic acid derivative with an amine to form an amide bond is a common strategy in the synthesis of bioactive molecules and complex natural product fragments.

The versatility of this building block is demonstrated in its application in the synthesis of various substituted oxazoles, where the C5 position is modified to tune the biological activity or physical properties of the target molecule. The oxazole ring itself is relatively stable to many reaction conditions, allowing for selective transformations at the carbonyl chloride functionality without compromising the integrity of the heterocyclic core.

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound and its derivatives is harnessed for the construction of more elaborate heterocyclic systems, including fused and polyheterocyclic architectures.

This compound and its precursors are key starting materials for the synthesis of fused oxazolo-pyrimidine and oxazolo-pyridine systems, which are important scaffolds in medicinal chemistry.

One prominent example is the synthesis of oxazolo[5,4-d]pyrimidines . These fused heterocycles can be constructed by utilizing a 5-aminooxazole derivative, which can be prepared from a C5-carbonyl precursor. A common synthetic route involves the reaction of a 5-amino-1,3-oxazole-4-carbonitrile with a one-carbon synthon, such as triethyl orthoformate, followed by cyclization with an amine to form the pyrimidine (B1678525) ring. nih.gov This strategy allows for the introduction of various substituents on the pyrimidine ring, leading to a library of compounds with diverse biological activities. For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been synthesized and evaluated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Similarly, oxazolo[4,5-b]pyridines can be synthesized by the condensation of a 2-amino-3-hydroxypyridine (B21099) with a carboxylic acid derivative, such as 1,3-oxazole-5-carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org This approach provides a direct method to fuse the oxazole and pyridine (B92270) rings, creating a scaffold with significant potential for biological applications, including as glycoprotein (B1211001) GPIIb/GPIIIa antagonists. clockss.org

| Fused Heterocycle | Synthetic Precursor(s) | Key Reaction Type | Reference |

| Oxazolo[5,4-d]pyrimidine | 5-Amino-1,3-oxazole-4-carbonitrile and triethyl orthoformate | Cyclocondensation | nih.gov |

| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine and a carboxylic acid | Condensation/Dehydration | clockss.org |

The strategic use of 1,3-oxazole-5-carbonyl derivatives is crucial in the assembly of complex polyheterocyclic and macrocyclic structures, which are often found in marine natural products with potent biological activities.

A notable example is the total synthesis of (-)-Ulapualide A , a complex tris-oxazole macrolide. rsc.org The synthesis of this natural product involves the iterative construction of the tris-oxazole core, which is a significant synthetic challenge. The strategy often relies on the coupling of smaller oxazole-containing fragments. The biosynthesis of such structures is believed to proceed through a cascade of cyclodehydrations of a poly-serine precursor, followed by oxidation to form the oxazole rings. rsc.org Synthetic approaches often mimic this by coupling serine-derived units and then forming the oxazole rings. The oxazole-5-carboxylic acid moiety can serve as a handle for coupling reactions to build the larger macrocyclic framework.

Another example is the synthesis of oxazole-based macrocycles as potential anti-coronaviral agents. In these syntheses, enantiomerically pure oxazole building blocks, which can be derived from amino acids, are prepared and then subjected to macrocyclization reactions. rsc.org The carboxylic acid functionality at the C5 position (or a related position depending on the specific oxazole isomer used) is activated to form amide or ester linkages, leading to the formation of large macrocyclic structures. rsc.org

Derivatization Strategies for Highly Functionalized Oxazoles

The carbonyl chloride group at the C5 position of the 1,3-oxazole ring is a gateway for a multitude of derivatization strategies, allowing for the synthesis of highly functionalized oxazoles with tailored properties. The most common derivatizations involve nucleophilic acyl substitution reactions.

Amide Formation: Reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding 5-carboxamides. This is a widely used method for creating libraries of compounds for drug discovery, as the nature of the amine can be easily varied.

Ester Formation: Treatment of the carbonyl chloride with alcohols or phenols yields the corresponding esters. These esters can be used as prodrugs or as intermediates for further transformations.

Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates or Grignard reagents (under carefully controlled conditions), can lead to the formation of 5-acyl oxazoles (ketones).

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. For example, a series of 2,5-disubstituted oxazole-4-carboxylic acid derivatives have been isolated from the fungus Phoma macrostoma, and their synthesis and derivatization are of interest for exploring their antimicrobial and cytotoxic activities. nih.gov Although this example pertains to the C4 position, the synthetic principles are directly applicable to C5-carbonyl derivatives.

| Derivative Type | Reagent | Product |

| Amide | Primary/Secondary Amine (R₂NH) | 1,3-Oxazole-5-carboxamide |

| Ester | Alcohol/Phenol (R'OH) | 1,3-Oxazole-5-carboxylate ester |

| Ketone | Organocuprate (R'₂CuLi) | 5-Acyl-1,3-oxazole |

Role in Total Synthesis of Complex Molecular Structures (e.g., natural product scaffolds)

1,3-Oxazole-5-carbonyl derivatives, or the corresponding carboxylic acids, are indispensable building blocks in the total synthesis of several complex natural products, particularly those of marine origin.

Phorboxazoles: The phorboxazoles, such as Phorboxazole A , are exceptionally potent cytostatic agents isolated from marine sponges. nih.gov Their complex structure features two oxazole rings embedded within a large macrolide core. Total syntheses of phorboxazoles are major undertakings in organic chemistry. Synthetic strategies often involve the convergent coupling of several complex fragments. The oxazole rings are typically formed de novo from serine-derived precursors through oxidation-cyclodehydration sequences. nih.gov The carboxylic acid functionality attached to the oxazole ring (or a precursor to it) is essential for coupling the fragments together to assemble the macrocyclic structure.

Ulapualides: As mentioned previously, the total synthesis of (-)-Ulapualide A , a tris-oxazole macrolide, showcases the importance of oxazole building blocks. rsc.org The synthesis relies on strategies to construct the contiguous tris-oxazole unit and then close the macrocycle. The interconversion of bis-oxazole amides and the formation of the third oxazole ring are key steps where the reactivity of the oxazole carbonyl group or its precursors is exploited. rsc.org

The role of the 1,3-oxazole-5-carbonyl moiety in these syntheses is often as a lynchpin, providing a reactive handle for the crucial bond-forming reactions that stitch together complex fragments on the path to the final natural product.

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis of 1,3-Oxazole-5-carbonyl Chloride

The electronic structure of this compound is fundamentally shaped by the aromatic 1,3-oxazole ring and the electron-withdrawing carbonyl chloride group at the C5 position. The oxazole (B20620) ring itself is a π-electron deficient system, a characteristic that is further intensified by the substituent.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. In substituted oxazoles, the HOMO is typically a π-orbital distributed across the heterocyclic ring. nih.gov The LUMO, also a π*-orbital, is significantly influenced by the nature and position of substituents.

For this compound, the HOMO is expected to be localized primarily on the oxazole ring, with significant contributions from the C4=C5 bond and the nitrogen and oxygen heteroatoms. The electron-withdrawing carbonyl chloride group at the C5 position is anticipated to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. This effect is well-documented in related compounds; for instance, a carbonyl chloride substituent on an oxazole ring has been shown to significantly lower the LUMO energy, thereby enhancing the electrophilicity of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. irjweb.com The presence of the carbonyl chloride group is expected to decrease the HOMO-LUMO gap of the parent oxazole ring, suggesting a heightened reactivity for this compound.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties and predicting the reactivity of molecules. DFT calculations, typically using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide valuable data on various reactivity descriptors. irjweb.comdergipark.org.tr

Global Reactivity Descriptors: While specific DFT data for this compound is not available, studies on related oxazole derivatives allow for the prediction of its reactivity parameters. irjweb.com Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower value of chemical hardness indicates higher reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index points to a stronger electrophile.

Table 1: Predicted Reactivity Descriptors for this compound (Qualitative)

| Descriptor | Predicted Value | Implication |

| Chemical Hardness (η) | Low | High Reactivity |

| Electrophilicity Index (ω) | High | Strong Electrophile |

| HOMO-LUMO Gap (ΔE) | Small | High Reactivity |

This table is a qualitative prediction based on the known effects of carbonyl chloride substituents on heterocyclic rings.

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in mapping out potential reaction pathways and elucidating reaction mechanisms. For this compound, the primary site of reactivity is the highly electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution: The reaction of acyl chlorides with nucleophiles is a cornerstone of organic synthesis. Computational studies on the mechanism of nucleophilic acyl substitution have explored both concerted (SN2-like) and stepwise (addition-elimination) pathways. nih.govacs.org For reactions involving acyl chlorides, a concerted mechanism is often favored in the gas phase, while the formation of a tetrahedral intermediate (the addition-elimination pathway) becomes more plausible in the presence of solvent molecules that can stabilize the charged intermediate. nih.govlibretexts.orgchemguide.co.uk

In the case of this compound, reaction with a nucleophile (Nu) would likely proceed via an addition-elimination mechanism, as depicted below:

Scheme 1: Predicted Nucleophilic Acyl Substitution Mechanism

DFT calculations can be used to model the transition states and intermediates of this process, providing activation energies and reaction enthalpies that help to predict the reaction's feasibility and kinetics. The oxazole ring itself can influence the reactivity of the carbonyl group through its electronic effects.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are critical to its properties and interactions. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the oxazole ring.

Rotational Isomers: Computational conformational analysis can identify the most stable conformers and the energy barriers between them. It is likely that this compound exists as a mixture of conformers in which the carbonyl chloride group is either syn or anti with respect to the nitrogen atom of the oxazole ring. The relative stability of these conformers would be determined by a balance of steric and electronic effects, including potential intramolecular interactions.

Intramolecular Interactions: Non-covalent interactions can play a significant role in stabilizing certain conformations. In this compound, potential intramolecular interactions could include:

Dipole-dipole interactions: Between the C=O bond of the carbonyl group and the polar bonds within the oxazole ring.

n → π interactions:* The lone pair of the oxazole nitrogen or oxygen could potentially interact with the π* orbital of the carbonyl group, influencing the rotational barrier and conformational preference.

Studies on related substituted oxazoles have shown that the orientation of substituents can be influenced by such weak intramolecular forces. researchgate.net A detailed computational scan of the potential energy surface as a function of the dihedral angle between the oxazole ring and the carbonyl chloride group would be necessary to definitively determine the most stable conformation and the rotational energy barrier.

Advanced Characterization and Spectroscopic Analysis of 1,3 Oxazole 5 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-oxazole-5-carbonyl chloride derivatives. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively, while 2D-NMR techniques establish connectivity between them.

In ¹H NMR spectra of oxazole (B20620) derivatives, the chemical shifts of the ring protons are influenced by the nature and position of substituents. Generally, protons on the oxazole ring resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. ipb.pt Electron-withdrawing groups, such as the carbonyl chloride at the C5 position, tend to deshield the adjacent C4 proton, shifting its resonance downfield. Conversely, electron-donating groups cause an upfield shift. ipb.pt For instance, in some 3,5-disubstituted 1,3-oxazoles, the C4-H proton appears as a singlet in a specific region of the spectrum. rsc.org

¹³C NMR spectroscopy provides characteristic chemical shifts for the carbon atoms of the oxazole ring. The C2, C4, and C5 carbons typically resonate in the range of δ 130-170 ppm. caltech.edubeilstein-journals.org The carbonyl carbon of the 5-carbonyl chloride group is expected to appear significantly downfield, often above δ 160 ppm, due to the strong deshielding effect of the oxygen and chlorine atoms. Substituent effects on the ¹³C chemical shifts are also pronounced, with electron-withdrawing groups causing downfield shifts and electron-donating groups causing upfield shifts of the ring carbons. scispace.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the oxazole ring. beilstein-journals.org For example, an HMBC correlation between the C4-H proton and the carbonyl carbon would definitively place the carbonyl chloride group at the C5 position.

Interactive Data Table: Typical NMR Chemical Shifts for Substituted Oxazoles

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | C2-H | 7.9 - 8.5 | Highly dependent on substituents. |

| ¹H | C4-H | 7.0 - 8.0 | Influenced by the C5 substituent. |

| ¹H | C5-H | 7.5 - 8.2 | Influenced by the C4 substituent. |

| ¹³C | C2 | 150 - 160 | |

| ¹³C | C4 | 125 - 140 | |

| ¹³C | C5 | 135 - 150 | |

| ¹³C | C=O | > 160 | Carbonyl chloride group. |

Note: The exact chemical shifts can vary based on the solvent and the specific substituents on the oxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum provides clear evidence for the key structural features.

The most characteristic absorption band for the carbonyl chloride group is the C=O stretching vibration, which typically appears at a high frequency, in the range of 1750-1815 cm⁻¹. This high frequency is due to the strong electron-withdrawing effect of the chlorine atom. The presence of a strong band in this region is a key indicator of the acyl chloride functionality.

The oxazole ring itself gives rise to several characteristic vibrations. These include C=N stretching, C=C stretching, and ring breathing modes. The C=N stretching vibration is often observed around 1600-1650 cm⁻¹. The C=C stretching vibrations of the oxazole ring typically appear in the 1450-1550 cm⁻¹ region. thepharmajournal.com The ring breathing and C-H in-plane deformation vibrations can be found at lower frequencies, between 1000 and 1300 cm⁻¹. thepharmajournal.com

For substituted derivatives, the IR spectrum will also show absorption bands corresponding to the specific substituents. For example, if the oxazole ring is substituted with an alkyl group, C-H stretching and bending vibrations will be observed around 2850-2960 cm⁻¹ and 1375-1470 cm⁻¹, respectively. libretexts.org

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretching | 1750 - 1815 | Strong |

| C=N (Oxazole Ring) | Stretching | 1600 - 1650 | Medium to Strong |

| C=C (Oxazole Ring) | Stretching | 1450 - 1550 | Medium |

| C-O-C (Oxazole Ring) | Asymmetric Stretching | 1230 - 1280 | Strong |

| C-Cl | Stretching | 650 - 850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization is a common method.

The mass spectrum will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under EI conditions is expected to follow predictable pathways. The most common fragmentation is the loss of the chlorine radical (Cl•) to form a stable acylium ion. This fragment will appear at a mass-to-charge ratio (m/z) of M-35 and M-37. Further fragmentation of the acylium ion can occur through the loss of a carbon monoxide (CO) molecule, resulting in a peak at m/z corresponding to the oxazole-5-yl cation.

The oxazole ring itself can also undergo characteristic fragmentation. A common pathway for oxazoles is the cleavage of the N-O bond and another bond in the ring, leading to the formation of nitrile and other small fragments. sci-hub.st The specific fragmentation pattern can be complex and is influenced by the substituents on the oxazole ring. clockss.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and further confirms the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation in the molecule.

The parent oxazole ring exhibits a UV absorption maximum around 205 nm in methanol. thepharmajournal.com For this compound, the presence of the carbonyl group in conjugation with the oxazole ring is expected to cause a bathochromic (red) shift of the λmax to a longer wavelength compared to the unsubstituted oxazole. The specific λmax will depend on the solvent and any additional substituents on the oxazole ring. nih.govjournalspub.com The electronic transitions are typically π → π* transitions involving the delocalized π-electron system of the aromatic ring and the carbonyl group. The intensity of the absorption is related to the probability of the electronic transition.

X-ray Crystallography for Solid-State Structural Elucidation of Intermediates and Products

The crystal structure would reveal the planarity of the oxazole ring and the geometry around the carbonyl chloride group. It would also provide detailed information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding. While obtaining a crystal structure of the highly reactive this compound itself might be challenging, X-ray crystallography is invaluable for characterizing more stable derivatives, intermediates, and final products in a reaction sequence. For example, the crystal structure of a product formed from the reaction of this compound with a nucleophile would confirm the regiochemistry and stereochemistry of the reaction.

Spectroscopic Approaches for Mechanistic Understanding

The combination of various spectroscopic techniques can provide powerful insights into the reaction mechanisms involving this compound. By monitoring the changes in the spectra over the course of a reaction, it is possible to identify intermediates and understand the transformation pathways.

For example, in-situ IR or NMR spectroscopy can be used to follow the disappearance of the reactant's characteristic signals and the appearance of the product's signals. In a reaction where the carbonyl chloride is converted to an amide, the disappearance of the strong C=O stretching band of the acyl chloride in the IR spectrum and the appearance of the amide C=O and N-H stretching bands would indicate the progress of the reaction. Similarly, monitoring the changes in the chemical shifts of the oxazole ring protons in the ¹H NMR spectrum can provide information about the changes in the electronic environment of the ring during the reaction.

Mass spectrometry can be used to detect and identify transient intermediates by analyzing the reaction mixture at different time points. By coupling a reaction vessel to a mass spectrometer, it may be possible to observe the molecular ions of short-lived species, providing direct evidence for a proposed reaction mechanism.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

One promising avenue is the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis. nih.gov These technologies can offer enhanced reaction control, reduced reaction times, and improved safety profiles for the synthesis of this and related oxazole (B20620) derivatives. Furthermore, the exploration of alternative starting materials and novel cyclization strategies could lead to more direct and cost-effective production of the target compound. For instance, the development of metal-free annulation reactions using readily available starting materials presents an attractive alternative to traditional methods. organic-chemistry.org

Exploration of Unprecedented Reactivity Patterns for the Carbonyl Chloride Moiety

The carbonyl chloride group of 1,3-oxazole-5-carbonyl chloride is a highly reactive electrophilic center, readily undergoing reactions with a wide range of nucleophiles. While its use in the formation of amides, esters, and other carboxylic acid derivatives is well-documented, future research will likely delve into uncovering unprecedented reactivity patterns.

Investigations into transition metal-catalyzed cross-coupling reactions involving the carbonyl chloride moiety could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. This could enable the direct introduction of complex molecular fragments onto the oxazole ring at the 5-position, a transformation that is currently challenging to achieve. Additionally, exploring its reactivity in pericyclic reactions or under photolytic conditions might reveal novel cycloaddition or rearrangement pathways, leading to the synthesis of unique and complex heterocyclic scaffolds. The study of related isoxazole (B147169) systems has shown that the reactivity of similar acyl chlorides can be surprisingly complex, suggesting that there is still much to learn about the behavior of this compound under various reaction conditions. mdpi.com

Integration of this compound into Advanced Materials Science Applications

The rigid, planar structure and electron-rich nature of the oxazole ring make it an attractive building block for advanced materials. The carbonyl chloride functionality of this compound provides a convenient handle for incorporating this heterocycle into polymers and other macromolecular structures.

Future research in this area will likely focus on the synthesis of novel polymers containing the 1,3-oxazole-5-carboxamide linkage. These materials could exhibit interesting photophysical, thermal, and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to systematically modify the substituents on the oxazole ring and the nature of the nucleophile used to react with the carbonyl chloride will allow for the fine-tuning of the material's properties. The development of oxazole-based polymers and their potential applications in materials science is a growing field of interest.

Computational Design and Prediction of Novel Oxazole-Based Compounds with Tailored Reactivity

The synergy between computational chemistry and synthetic organic chemistry offers a powerful tool for accelerating the discovery of new molecules and reactions. In the context of this compound, computational methods can be employed to design and predict the properties of novel derivatives with tailored reactivity and functionality.

Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of this compound and its derivatives. nih.gov This can provide valuable insights into reaction mechanisms and help to predict the outcome of unexplored reactions. Furthermore, in silico screening of virtual libraries of oxazole-based compounds can identify candidates with desired electronic or biological properties, guiding synthetic efforts towards the most promising targets. jcchems.comnih.gov This computational-driven approach can significantly reduce the time and resources required for the development of new functional molecules derived from this compound. researchgate.net

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H, oxazole-H) | |

| ¹³C NMR | δ 160.2 (C=O), 148.5 (oxazole-C) | |

| IR (neat) | 1785 cm⁻¹ (C=O stretch) |

Q. Table 2: Comparative Reactivity with Nucleophiles

| Nucleophile | Solvent | Yield (%) | Major Product | Reference |

|---|---|---|---|---|

| Primary Amine | DCM | 85 | 5-Acylated Oxazole | |

| Thiol | THF | 72 | Thioester Derivative | |

| Alcohol | Toluene | 68 | Ester-Linked Oxazole |

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of oxazole ring aromaticity in stabilizing intermediates during substitution reactions.

- Green Chemistry : Explore alternatives to PCl₅ (e.g., trichlorotriazine) for sustainable chlorination .

- Biological Applications : Investigate the compound’s potential as a bioisostere in drug design, leveraging its heterocyclic scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.